N-(Piperidin-4-yl)pyrimidin-2-amine serves as a valuable building block in medicinal chemistry research due to its ability to form the core structure of various heterocyclic compounds with potential biological activities. Studies have explored its use in the development of:
These molecules target enzymes called kinases, which play crucial roles in various cellular processes. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been investigated for their potential to inhibit kinases involved in cancer, neurodegenerative diseases, and inflammatory conditions [Source: A review on the medicinal chemistry of N-heterocyclic pyrimidines, European Journal of Medicinal Chemistry, ].
Researchers have explored N-(Piperidin-4-yl)pyrimidin-2-amine derivatives for their potential to combat bacterial and fungal infections. Some studies have shown promising activity against specific pathogens [Source: Synthesis and antimicrobial activity of some novel N-substituted pyrimidin-2-amines bearing a piperidine moiety, European Journal of Medicinal Chemistry, ].
N-(Piperidin-4-yl)pyrimidin-2-amine has been explored for its potential applications in material science, particularly in the development of:
These are devices that emit light when an electric current passes through them. Studies have investigated N-(Piperidin-4-yl)pyrimidin-2-amine derivatives as potential hole-transport materials in OLEDs, which play a crucial role in device efficiency [Source: Pyrimidine-based hole-transport materials for organic light-emitting diodes, Dyes and Pigments, ].
These are salts that are liquid at room temperature and have unique properties such as high thermal stability and good conductivity. N-(Piperidin-4-yl)pyrimidin-2-amine derivatives have been incorporated into the design of ionic liquids for potential applications in catalysis and separation processes [Source: Pyrimidinium-based ionic liquids: synthesis, characterization, and their applications in separation technology, RSC Advances, ].
N-(Piperidin-4-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. This compound features a piperidine ring attached to a pyrimidine structure, specifically at the 4-position of the piperidine and the 2-position of the pyrimidine. The presence of both nitrogen-containing rings contributes to its potential biological activity and pharmacological properties. The compound is characterized by its ability to form hydrogen bonds due to the presence of amino groups, which may influence its interactions with biological targets.
Research indicates that N-(Piperidin-4-yl)pyrimidin-2-amine exhibits promising biological activities. It has been explored for its potential as a kinase inhibitor, particularly against protein kinase B (PKB), which plays a crucial role in cell signaling pathways related to cancer and metabolism . Additionally, derivatives of this compound have shown anti-angiogenic properties, inhibiting blood vessel formation, which is vital in cancer progression .
The synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions:
N-(Piperidin-4-yl)pyrimidin-2-amine has several applications in medicinal chemistry:
Interaction studies involving N-(Piperidin-4-yl)pyrimidin-2-amine have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with N-(Piperidin-4-yl)pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Notable Features |
---|---|---|
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | 0.90 | Variation in piperidine substitution affects activity |
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 0.89 | Different position of pyrimidine attachment |
N-(4-methylpyridin-3-yloxy)-pyrimidin-2-amines | 0.85 | Substituted pyridine enhances solubility |
1-(Pyrimidin-2-yl)piperidin-4-ol | 0.78 | Hydroxyl group alters pharmacokinetics |
The uniqueness of N-(Piperidin-4-yl)pyrimidin-2-amines lies in its specific piperidine substitution pattern and its demonstrated selectivity for certain biological targets, making it a valuable lead compound for further development in therapeutic contexts .